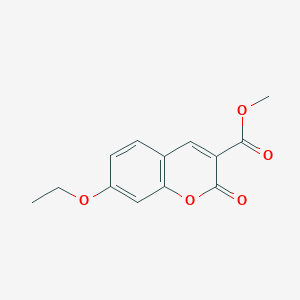Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC18335213
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12O5 |
|---|---|
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | methyl 7-ethoxy-2-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | WYPMVDZGXBTVIE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a coumarin backbone (2H-chromen-2-one) with three key functional groups:
-
A methoxy group (-OCH₃) at position 7, influencing electronic distribution and solubility.
-
An ethoxy group (-OCH₂CH₃) at position 2, contributing to steric and hydrogen-bonding properties.
-
A methyl ester (-COOCH₃) at position 3, critical for intermolecular interactions and metabolic stability.
The planar coumarin core facilitates π-π stacking, while substituents modulate conformational flexibility. Computational studies on similar esters, such as ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, reveal that the ester carbonyl group typically adopts an s-cis or s-trans conformation relative to the lactone ring, with energy differences <0.5 kcal/mol favoring s-cis arrangements . For methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate, interplanar angles between the coumarin core and ester group are expected to range between 5° and 36°, based on crystallographic data from analogs .
Table 1: Key Physicochemical Properties
Spectroscopic Identification
Characterization of this compound would employ:
-
¹H NMR: Signals for the methoxy (δ 3.8–4.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), alongside aromatic protons (δ 6.5–8.0 ppm) .
-
¹³C NMR: Lactone carbonyl at ~160 ppm, ester carbonyl at ~165 ppm, and aromatic carbons between 110–150 ppm .
-
IR Spectroscopy: Strong absorption bands for C=O (1740–1700 cm⁻¹) and C-O (1260–1100 cm⁻¹) .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a two-step process:
-
Formation of the Coumarin Core:
-
Esterification at Position 3:
Biological and Industrial Applications
Anticancer Activity
Coumarin derivatives exhibit anti-austerity activity, selectively targeting cancer cells under nutrient-deprived conditions. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ <1 µM) . Methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate may similarly disrupt mitochondrial function or inhibit kinases involved in cancer cell survival.
MAO-B Inhibition
Structural analogs with methanesulfonyl or fluorophenethyl groups show high selectivity for monoamine oxidase B (MAO-B), a target for neurodegenerative diseases . The ethoxy group in this compound could enhance blood-brain barrier penetration, making it a candidate for Parkinson’s disease therapy.
Material Science Applications
The planar structure and conjugated π-system enable use in:
-
Organic semiconductors: As electron-transport layers in OLEDs .
-
Fluorescent probes: Due to inherent luminescence under UV light .
Future Research Directions
-
Structural Optimization: Introduce substituents at C4 or C8 to enhance bioactivity.
-
In Silico Studies: Molecular docking against MAO-B or cancer targets to predict efficacy.
-
Green Synthesis: Explore solvent-free or biocatalytic routes to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume